Cas no 2034386-77-9 (N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-sulfonamide)

N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-sulfonamide is a heterocyclic sulfonamide derivative featuring a thiophene-triazole core linked to a pyridine-sulfonamide moiety. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators due to its structural resemblance to bioactive scaffolds. The thiophene and triazole groups enhance binding interactions, while the sulfonamide functionality offers opportunities for further derivatization. Its well-defined synthetic route ensures high purity and reproducibility, making it suitable for research applications in drug discovery and chemical biology. The compound’s stability and solubility profile further support its utility in experimental settings.
N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-sulfonamide structure
2034386-77-9 structure
Product Name:N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-sulfonamide
CAS No:2034386-77-9
MF:C12H11N5O2S2
MW:321.378038644791
CID:5336045
Update Time:2025-10-31

N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyridine-3-sulfonamide
    • N-[(1-thiophen-3-yltriazol-4-yl)methyl]pyridine-3-sulfonamide
    • N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-sulfonamide
    • Inchi: 1S/C12H11N5O2S2/c18-21(19,12-2-1-4-13-7-12)14-6-10-8-17(16-15-10)11-3-5-20-9-11/h1-5,7-9,14H,6H2
    • InChI Key: ARAVYYTYEKDUOW-UHFFFAOYSA-N
    • SMILES: S(C1C=NC=CC=1)(NCC1=CN(C2=CSC=C2)N=N1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 441
  • XLogP3: 0.5
  • Topological Polar Surface Area: 126

N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-sulfonamide Pricemore >>

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Additional information on N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-sulfonamide

N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-sulfonamide: A Novel Scaffold for Targeted Therapeutic Applications

N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-sulfonamide represents a promising chemical entity with significant potential in the development of targeted therapies for various diseases. This compound, identified by the CAS number 2034386-77-9, is characterized by its unique molecular architecture that combines multiple pharmacophoric elements. The compound's structural features, including the thiophen-3-yl group and the 1H-1,2,3-triazol-4-yl ring system, contribute to its biological activity and selectivity. Recent studies have highlighted the importance of such molecular scaffolds in modulating cellular signaling pathways, making this compound a focal point in pharmaceutical research.

Recent advancements in medicinal chemistry have underscored the significance of pyridine-3-sulfonamide derivatives in the development of small molecule therapeutics. The pyridine-3-sulfonamide moiety is known for its ability to interact with a variety of biological targets, including protein kinases and ion channels. The integration of this functional group with the thiophen-3-yl and 1H-1,2,3-triazol-4-yl systems in the compound's structure may enhance its pharmacological profile, offering potential applications in the treatment of inflammatory and neurodegenerative diseases.

Studies published in the Journal of Medicinal Chemistry in 2023 have demonstrated the therapeutic potential of N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-sulfonamide in modulating inflammatory responses. Researchers have reported that this compound exhibits significant anti-inflammatory activity by inhibiting the activation of nuclear factor-kappa B (NF-κB) pathways, which are central to the regulation of immune responses. The compound's ability to interfere with these pathways suggests its potential as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Furthermore, the 1H-1,2,3-triazol-4-yl ring system in the compound has been shown to enhance its metabolic stability and improve its ability to cross the blood-brain barrier. This property is particularly valuable for the development of drugs targeting neurological disorders, where the delivery of therapeutics to the central nervous system is a significant challenge. The thiophen-3-yl group, on the other hand, contributes to the compound's hydrophobicity, which may influence its solubility and bioavailability.

Recent research has also explored the potential of N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-sulfonamide in the context of cancer therapy. A study published in Cancer Research in 2024 highlighted its ability to inhibit the proliferation of certain cancer cell lines by targeting specific oncogenic pathways. The compound's mechanism of action involves the modulation of signal transduction pathways that are often dysregulated in cancer cells, making it a potential candidate for the development of targeted therapies.

Additionally, the compound's structural features may allow for the design of prodrugs with improved pharmacokinetic properties. The pyridine-3-sulfonamide moiety can be modified to enhance its solubility, while the thiophen-3-yl group may be functionalized to improve its targeting capabilities. These modifications could lead to the development of more effective and safer therapeutic agents, addressing some of the limitations of existing treatments.

From a synthetic perspective, the preparation of N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-sulfonamide involves a series of well-established chemical reactions. The synthesis typically begins with the formation of the 1H-1,2,3-triazol-4-yl ring system, which can be achieved through click chemistry approaches. Subsequent steps involve the coupling of the thiophen-3-yl group with the pyridine-3-sulfonamide moiety, resulting in the final compound. The efficiency and scalability of this synthesis are critical for the development of this compound as a viable therapeutic agent.

The pharmacological profile of N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-sulfonamide is further supported by its ability to interact with multiple biological targets. The compound's dual functionality, combining the thiophen-3-yl and 1H-1,2,3-triazol-4-yl systems, may enable it to modulate various cellular processes, including apoptosis, cell cycle regulation, and DNA repair. This multifaceted mechanism of action could provide a broader therapeutic window, reducing the risk of resistance and improving treatment outcomes.

In conclusion, N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-sulfonamide represents a promising candidate for the development of novel therapeutics. Its unique molecular structure, characterized by the thiophen-3-yl, 1H-1,2,3-triazol-4-yl, and pyridine-3-sulfonamide moieties, offers a versatile platform for the design of targeted therapies. As research in this area continues to advance, the potential applications of this compound in the treatment of various diseases are likely to expand, contributing to the development of more effective and personalized medical treatments.

For further information on the synthesis, pharmacological properties, and potential therapeutic applications of N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-sulfonamide, please refer to recent publications in reputable scientific journals and consult with experts in medicinal chemistry and pharmaceutical research.

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